2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
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Overview
Description
2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
tuberculosis . They have also been used in the development of various drugs with diverse biological activities .
Mode of Action
Benzothiazole derivatives have been found to interact with their targets and cause changes that result in their biological activity . For instance, some benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities .
Biochemical Pathways
Benzothiazole derivatives have been found to affect various biochemical pathways. For instance, they have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation . They can also inhibit the quorum sensing pathways in bacteria, affecting behaviors such as biofilm formation and virulence production .
Pharmacokinetics
Thiazoles, which include benzothiazoles, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
The result of the compound’s action can vary depending on its targets and mode of action. For instance, benzothiazole derivatives have been found to exhibit potent cytotoxicity against various human cancer cell lines . They can also inhibit the growth of bacteria and show promising quorum-sensing inhibitor activities .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms . The compound’s interaction with these pathways can therefore be influenced by these environmental factors.
Preparation Methods
The synthesis of 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole typically involves multi-step procedures. One common method includes the condensation of 2-aminobenzenethiol with various aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The piperazine moiety is then introduced through nucleophilic substitution reactions. Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing the piperazine moiety.
Common reagents used in these reactions include ethanol as a solvent and piperidine as a catalyst . Major products formed from these reactions include various substituted benzothiazole derivatives with potential biological activities.
Scientific Research Applications
2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 3-(piperazin-1-yl)-1,2-benzothiazole
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide .
Compared to these compounds, 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole exhibits unique properties such as enhanced antibacterial activity and the ability to inhibit multiple enzyme targets simultaneously .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS2/c20-13-2-1-3-15-17(13)22-19(27-15)24-8-6-23(7-9-24)18(25)12-4-5-14-16(10-12)26-11-21-14/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTSOTSAEFBGOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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